REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[OH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14](=[O:16])[CH3:15].[C:17](=S)=[S:18].O>C1C=CC=CC=1>[SH:18][C:17]1[O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14](=[O:16])[CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
48.1 mL
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The slurry which forms is stirred at ambient temperature for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature 18° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×250 ml) and EtOAc (3×250 ml)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
SC=1OC2=C(C(C1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |